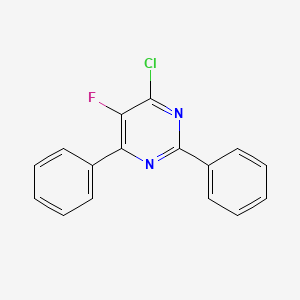

4-Chloro-5-fluoro-2,6-diphenylpyrimidine

Beschreibung

4-Chloro-5-fluoro-2,6-diphenylpyrimidine is a halogenated pyrimidine derivative characterized by chloro and fluoro substituents at positions 4 and 5, respectively, and phenyl groups at positions 2 and 5. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the phenyl groups contribute to steric bulk and lipophilicity, influencing solubility and reactivity .

Eigenschaften

CAS-Nummer |

1246555-78-1 |

|---|---|

Molekularformel |

C16H10ClFN2 |

Molekulargewicht |

284.71 g/mol |

IUPAC-Name |

4-chloro-5-fluoro-2,6-diphenylpyrimidine |

InChI |

InChI=1S/C16H10ClFN2/c17-15-13(18)14(11-7-3-1-4-8-11)19-16(20-15)12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

BCPWQGZLEOITLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-2,6-diaminopyrimidine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-fluoro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Chemical Formula : CHClF

- Molecular Weight : 360.81 g/mol

- CAS Number : 919301-53-4

Medicinal Chemistry

4-Chloro-5-fluoro-2,6-diphenylpyrimidine has been studied for its potential as a therapeutic agent, particularly in cancer treatment. Its fluorinated structure enhances its bioactivity and interaction with biological targets.

Case Study: Antitumor Activity

Recent studies have shown that fluorinated pyrimidines can inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby exhibiting antitumor properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects at micromolar concentrations .

Agricultural Applications

This compound has also been investigated for its fungicidal properties. The introduction of fluorine into pyrimidine derivatives enhances their effectiveness against a range of agricultural fungi.

Case Study: Fungicidal Efficacy

Research indicates that 4-chloro-5-fluoro-2,6-diphenylpyrimidine exhibits protective effects against several fungal pathogens. In laboratory settings, it has shown promising results in preventing fungal infections in crops .

Biochemical Research

Fluorinated compounds like 4-chloro-5-fluoro-2,6-diphenylpyrimidine are increasingly used in biochemical studies to understand drug interactions and metabolic pathways.

Case Study: Drug Metabolism Studies

Studies have employed this compound to explore its metabolic pathways and interactions with nucleic acids. The incorporation of fluorine allows researchers to track the compound's behavior in biological systems more effectively .

Table 1: Antitumor Activity of Fluorinated Pyrimidines

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 4-Chloro-5-fluoro-2,6-diphenylpyrimidine | 36 | MDCK |

| 5-Fluorouracil | 10 | Various cancer lines |

| Novel Hybrid Compounds | 39 | HEK 293T |

Table 2: Fungicidal Activity Against Fungal Pathogens

| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Fusarium spp. | 15 | 100 |

| Aspergillus spp. | 12 | 50 |

| Botrytis cinerea | 18 | 200 |

Wirkmechanismus

The mechanism of action of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

Key structural analogues of 4-chloro-5-fluoro-2,6-diphenylpyrimidine include:

Key Observations :

- Electron-Withdrawing Effects: The 5-fluoro group in the target compound increases electron withdrawal compared to non-fluorinated analogues (e.g., 4-chloro-2,6-diphenylpyrimidine), enhancing reactivity in nucleophilic aromatic substitution .

- Steric Effects : Phenyl groups at positions 2 and 6 introduce steric hindrance, reducing reaction rates in cross-coupling reactions compared to smaller substituents like ethoxy or methoxymethyl .

- Solubility : Compounds with polar groups (e.g., 2-OCH₂CH₃ or 2-NH₂) exhibit higher aqueous solubility, whereas diphenyl derivatives are more lipophilic, favoring membrane permeability in drug candidates .

Physicochemical Properties

Comparative data for selected compounds:

Notes:

- The 5-fluoro substituent likely increases melting point and density compared to non-fluorinated analogues due to stronger intermolecular interactions .

- Lipophilicity (LogP) is critical for drug absorption; diphenyl derivatives are less suitable for aqueous formulations but excel in hydrophobic environments .

Biologische Aktivität

4-Chloro-5-fluoro-2,6-diphenylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a pyrimidine ring with chlorine and fluorine substituents and two phenyl groups, imparts significant reactivity and biological potential. This article explores the compound's biological activity, including its antiviral, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

- Molecular Formula : C16H12ClF N2

- Molecular Weight : 305.75 g/mol

The substitution pattern of 4-chloro and 5-fluoro at the pyrimidine ring enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that 4-Chloro-5-fluoro-2,6-diphenylpyrimidine exhibits notable biological activities:

- Antiviral Activity : The compound has shown promise as an inhibitor of viral replication.

- Anticancer Activity : It has been studied for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Activity : The compound demonstrates potential in reducing inflammation.

The mechanisms through which 4-Chloro-5-fluoro-2,6-diphenylpyrimidine exerts its effects include:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It binds to various receptors, influencing gene expression and metabolic pathways.

Antiviral Activity

A study evaluated the efficacy of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine against influenza virus strains. The compound exhibited an IC50 value of 36 μM in an ELISA-based protein-protein interaction assay, indicating significant antiviral properties .

Anticancer Activity

Another research focused on the anticancer potential of this compound against various cancer cell lines. It was found to inhibit cell proliferation with an IC50 value of approximately 20 μM in MCF-7 breast cancer cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver Cancer) | 25 | Induction of apoptosis |

Anti-inflammatory Activity

In a model of induced arthritis in rats, the compound demonstrated significant anti-inflammatory effects with an ED50 value of 0.05 mg/kg, showcasing its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine core can significantly influence biological activity. For instance, alterations at the C2 position have been shown to enhance both antiviral and anticancer activities.

Table: SAR Insights

| Modification | Biological Activity | Observed Effect |

|---|---|---|

| C2 Amino Group | Enhanced Antiviral | Increased binding affinity |

| C4 Fluorine Substitution | Improved Anticancer | Higher cytotoxicity against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.